molecular formula C4H10ClNO3 B1148853 (S)-3-Amino-4-hydroxybutanoic acid hydrochloride CAS No. 1245645-62-8

(S)-3-Amino-4-hydroxybutanoic acid hydrochloride

Cat. No.: B1148853
CAS No.: 1245645-62-8
M. Wt: 155.5801
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-Amino-4-hydroxybutanoic acid hydrochloride is a chiral amino acid derivative. It is a hydrochloride salt form of (S)-3-amino-4-hydroxybutyric acid, which is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is of interest due to its unique structural properties and potential biological activities.

Mechanism of Action

Target of Action

L-beta-Homoserine-HCl, also known as (S)-3-Amino-4-hydroxybutanoic acid hydrochloride, is a compound that belongs to the class of organic compounds known as L-alpha-amino acids . These are alpha amino acids which have the L-configuration of the alpha-carbon atom .

Mode of Action

It’s known that l-homoserine lactone analogs have been synthesized and evaluated for their in vitro quorum sensing (qs) inhibitory activity against certain biomonitor strains .

Biochemical Pathways

L-beta-Homoserine-HCl is involved in several biochemical pathways. For instance, it plays a role in the methionine metabolism pathway . It’s also involved in the synthesis of O-acetyl-L-homoserine, a potentially important platform metabolic intermediate for the production of homoserine lactone, methionine, 1,4-butanediol, and 1,3-propanediol .

Result of Action

Studies have shown that l-homoserine lactone analogs can significantly reduce the production of virulence factors, swarming motility, the formation of biofilm, and the mrna level of qs-related genes regulated by the qs system of pseudomonas aeruginosa .

Action Environment

The action environment of L-beta-Homoserine-HCl can influence its action, efficacy, and stability. For instance, the one-pot cascade synthesis of L-homoserine with substrate recycling catalyzed by an aldolase and a transaminase was investigated in detail, with special interest in the reaction’s kinetics and process development . The study found complex relationships between the process variables and developed kinetic and reactor models .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-4-hydroxybutanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable precursor such as (S)-3-amino-4-hydroxybutyric acid.

    Hydrochloride Formation: The precursor is then reacted with hydrochloric acid to form the hydrochloride salt. This reaction is usually carried out in an aqueous solution under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include:

    Batch or Continuous Processing: Depending on the scale, the synthesis can be performed in batch reactors or continuous flow systems.

    Purification: The crude product is purified using techniques such as crystallization, filtration, and drying to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-4-hydroxybutanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The compound can participate in substitution reactions where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction Reagents: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary amines.

Scientific Research Applications

(S)-3-Amino-4-hydroxybutanoic acid hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential role in metabolic pathways and as a precursor for neurotransmitters.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for neurological disorders.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Comparison with Similar Compounds

Similar Compounds

    ®-3-amino-4-hydroxybutyric acid hydrochloride: The enantiomer of (S)-3-Amino-4-hydroxybutanoic acid hydrochloride with different biological activities.

    4-hydroxybutyric acid: A related compound with similar structural features but lacking the amino group.

    3-amino-4-hydroxybutyric acid: The free acid form without the hydrochloride salt.

Uniqueness

This compound is unique due to its specific chiral configuration and the presence of both amino and hydroxyl functional groups. This combination of features makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(3S)-3-amino-4-hydroxybutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3.ClH/c5-3(2-6)1-4(7)8;/h3,6H,1-2,5H2,(H,7,8);1H/t3-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHGZYMNGKDOSJB-DFWYDOINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](CO)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245645-62-8
Record name Butanoic acid, 3-amino-4-hydroxy-, hydrochloride (1:1), (3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245645-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-4-hydroxybutyric acid hydrochloride, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1245645628
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-AMINO-4-HYDROXYBUTYRIC ACID HYDROCHLORIDE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L44PBA0QA3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.